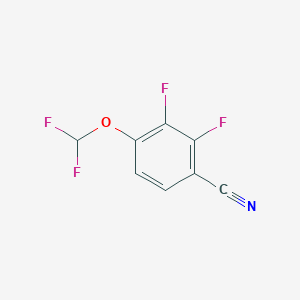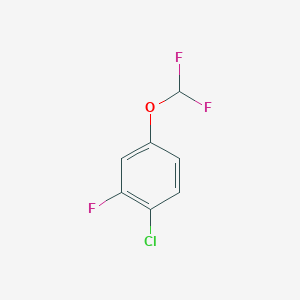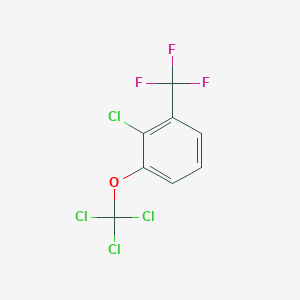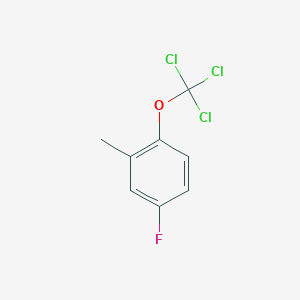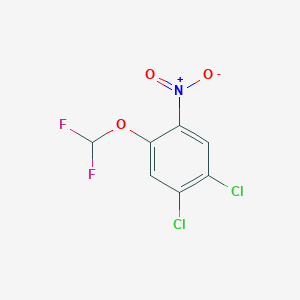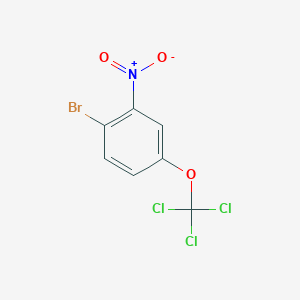
2-Fluoro-4-nitro-1-(trichloromethoxy)benzene
Overview
Description
2-Fluoro-4-nitro-1-(trichloromethoxy)benzene is a chemical compound with the molecular formula C7H3Cl3FNO3 and a molecular weight of 274.5 g/mol. This compound is used in various fields of research and industry due to its unique properties and structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and fluorination reactions, followed by purification steps to isolate the desired product. The use of specific solvents and catalysts can optimize the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-nitro-1-(trichloromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The nitro and fluoro groups can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly involving the trichloromethoxy group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives.
Reduction Reactions: Products include amino-substituted benzene derivatives.
Oxidation Reactions: Products include oxidized benzene derivatives with modified functional groups.
Scientific Research Applications
2-Fluoro-4-nitro-1-(trichloromethoxy)benzene is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving the interaction of fluorinated compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Fluoro-4-nitro-1-(trichloromethoxy)benzene involves its interaction with specific molecular targets and pathways. The presence of the fluorine and nitro groups can influence the compound’s reactivity and interaction with enzymes or receptors. The trichloromethoxy group can also play a role in modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-1-nitro-4-(trichloromethoxy)benzene
- 4-Fluoro-2-nitro-1-(trichloromethoxy)benzene
Uniqueness
2-Fluoro-4-nitro-1-(trichloromethoxy)benzene is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The combination of fluorine, nitro, and trichloromethoxy groups provides distinct properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
2-fluoro-4-nitro-1-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3FNO3/c8-7(9,10)15-6-2-1-4(12(13)14)3-5(6)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCFPEFERQFWDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)OC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


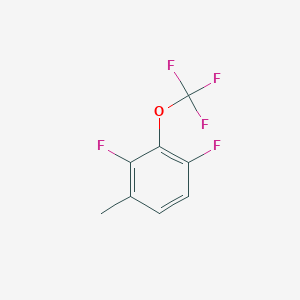
![1-[Chloro(difluoro)methoxy]-3-fluoro-2-methyl-benzene](/img/structure/B1402174.png)
![1-[Chloro(difluoro)methoxy]-4-fluoro-2-methyl-benzene](/img/structure/B1402176.png)
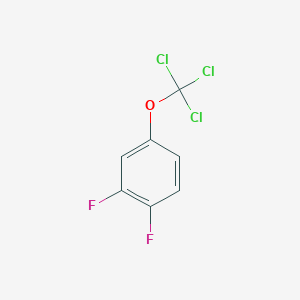
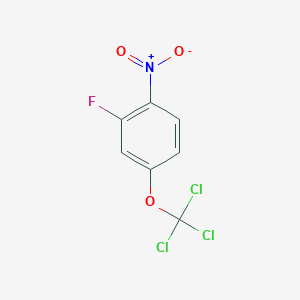

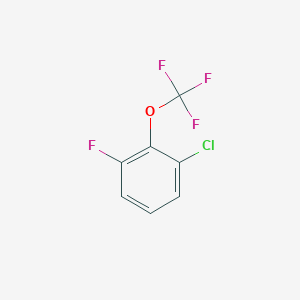
![2-[Chloro(difluoro)methoxy]-4-fluoro-1-methyl-benzene](/img/structure/B1402186.png)
